Cloruro de cianúrico-13C3

Descripción general

Descripción

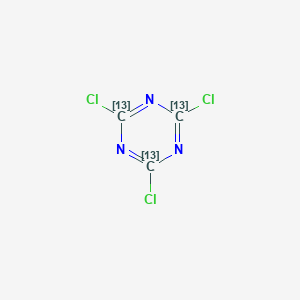

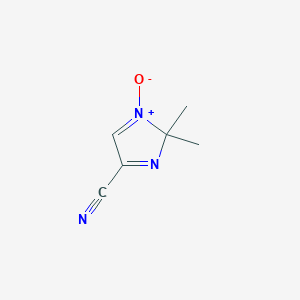

Cyanuric chloride, also known as 2,4,6-trichloro-1,3,5-triazine, is a compound that serves as a versatile intermediate in chemical synthesis. It is characterized by its three chlorine atoms attached to a triazine ring, which makes it highly reactive and useful for various chemical transformations .

Synthesis Analysis

Cyanuric chloride is used as a catalyst in the Beckmann rearrangement, facilitating the conversion of ketoximes into amides, which are valuable in the synthesis of materials like nylon-12 . It also catalyzes the synthesis of biologically active dihydroquinazolinones, spiroquinazolinones, and glycoconjugates of quinazolinones, offering rapid cyclization and high yields . Additionally, cyanuric chloride is employed as a starting platform for the synthesis of potential multimodal imaging chemical entities, demonstrating its utility in the biomedical field .

Molecular Structure Analysis

The molecular structure of cyanuric chloride is dominated by halogen bonds, which contribute to its stability under high pressure, as evidenced by synchrotron X-ray diffraction and Raman spectroscopy studies . X-ray analysis reveals a lattice formed from π-stacked layers of planar molecular arrays, with notable N⋯Cl contacts that define its crystalline structure .

Chemical Reactions Analysis

Cyanuric chloride participates in various chemical reactions due to its three reactive chlorine atoms. It can undergo substitution reactions with different nucleophiles, allowing for the stepwise synthesis of complex molecules, such as bioimaging agents . It also reacts with sulfonamides and aryl aldehydes to produce N-sulfonyl imines, showcasing its role as a mild and efficient catalyst10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanuric chloride have been extensively studied. Vibrational spectral analysis using FT-Raman and FT-IR spectra, along with Density Functional Theory (DFT) calculations, have provided insights into its structural characteristics and stability . Polarographic methods have been developed for its determination, highlighting its electrochemical behavior . Furthermore, the synthesis of isotopically labeled cyanuric acid demonstrates the compound's utility as an internal standard in analytical applications .

Aplicaciones Científicas De Investigación

Síntesis de compuestos marcados isotópicamente

Cloruro de cianúrico-13C3: es fundamental en la síntesis de compuestos marcados isotópicamente. Por ejemplo, se utiliza como precursor para sintetizar ácido cianúrico-13C3, que luego se convierte en This compound mediante cloración con PCl5-POCl3 . Este cloruro de cianúrico marcado se puede hacer reaccionar posteriormente con aminas para producir triazinas marcadas isotópicamente, como 13C3-simazina, que son valiosas en estudios ambientales y metabólicos .

Desarrollo de lípidos sintéticos

El compuesto sirve como base para crear lípidos de composición diversa. Estos lípidos sintéticos se caracterizan por su capacidad para formar nanopartículas, que son estables durante al menos un mes y se pueden utilizar en diversas aplicaciones biológicas, incluida la entrega de genes y la inmunización . Los lípidos sintetizados a partir de this compound se han evaluado por su potencial en la encapsulación de fármacos y la entrega de plásmidos in vitro .

Sistemas de entrega de genes

Los lípidos basados en this compound han mostrado promesa en los sistemas de entrega de genes. Se han probado para su capacidad de entregar plásmidos de manera efectiva in vitro, lo cual es un paso crucial en la investigación de la terapia génica. La estabilidad y la baja toxicidad de estos lípidos los convierten en candidatos adecuados para una mayor exploración en este campo .

Investigación de inmunización

En la investigación de inmunización, los lípidos derivados de this compound se utilizan para inducir perfiles de anticuerpos similares a otros anclajes hidrófobos en vacunas peptídicas liposomales. Esta aplicación es significativa en el desarrollo de nuevas vacunas y en la comprensión de las relaciones estructura-inmunogenicidad que son esenciales para el avance del diseño de vacunas liposomales .

Formación de nanopartículas

La capacidad de los lípidos basados en this compound para formar nanopartículas se aprovecha en la creación de vectores anfifílicos para la entrega farmacéutica. Estas nanopartículas se pueden optimizar para entregar tanto agentes hidrófobos como hidrófilos, mejorando la eficacia de los sistemas de entrega terapéutica .

Diseño de vacunas liposomales

This compound se utiliza para generar diversos compuestos lipídicos que pueden servir como plataformas para el diseño de vacunas liposomales. Al facilitar una síntesis de lípidos eficiente y rentable, brinda oportunidades para acceder a un espacio composicional diverso para su uso en la entrega de genes, fármacos y vacunas .

Mecanismo De Acción

Target of Action

Cyanuric chloride-13C3 is a chemically labeled variant of cyanuric chloride, a compound that has been utilized in the development of new synthetic lipid compounds . The primary targets of cyanuric chloride-13C3 are these lipid compounds, which can form nanoparticles and be used in various biological applications, including gene delivery and immunization .

Mode of Action

Cyanuric chloride-13C3 interacts with its targets by serving as a chemoselective linker due to the thermally controlled reactivity of its three electrophilic carbons . This allows it to be incorporated into target molecules, enabling the monitoring of their fate and interactions within biological or chemical systems .

Biochemical Pathways

Cyanuric chloride-13C3 affects the biochemical pathways involved in the synthesis of lipid compounds . It has been used to create diverse lipid compounds, which can encapsulate drugs, genes, and peptides . These lipid compounds can then be used in various biological applications, such as gene delivery and immunization .

Pharmacokinetics

The use of stable isotopes like 13c has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Cyanuric chloride-13C3’s action is the formation of new synthetic lipid compounds that can form nanoparticles . These nanoparticles can remain stable for at least one month and can be used for various biological applications . For instance, these lipids are capable of plasmid delivery in vitro, and inducing antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines .

Action Environment

The action of Cyanuric chloride-13C3 can be influenced by environmental factors such as temperature and the presence of water. Cyanuric chloride-13C3 is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . It is also hygroscopic and should be stored away from water .

Safety and Hazards

Direcciones Futuras

Cyanuric chloride has been utilized in the development of new synthetic lipid compounds using two differing schemes . This strategy provides a simple method to alter the structure of lipids to optimize lipid properties depending on the desired outcome . It also shows promise in enhancing the dye adsorption, antimicrobial and anti-creasing properties of treated samples .

Propiedades

IUPAC Name |

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCLNQXLYJVJD-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583894 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286013-07-8 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)